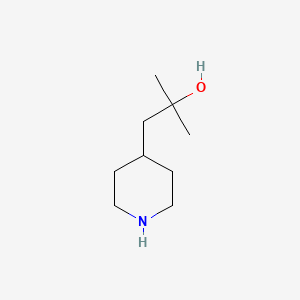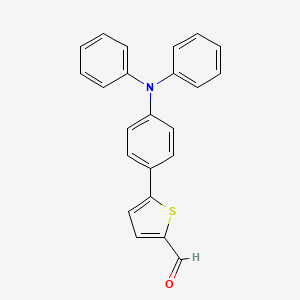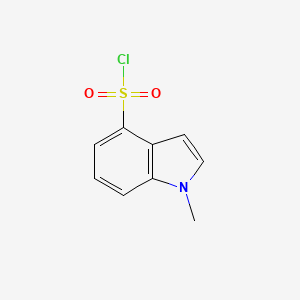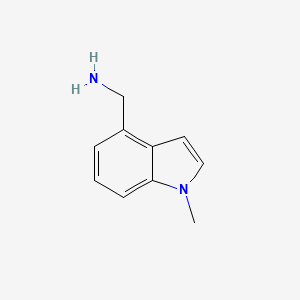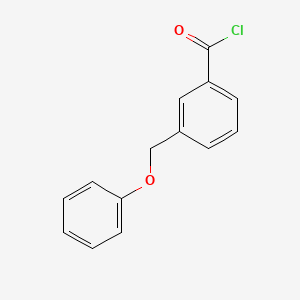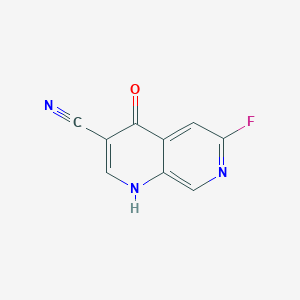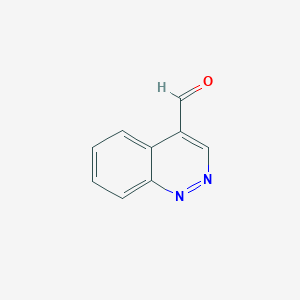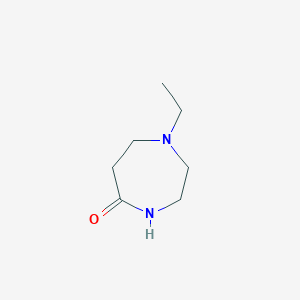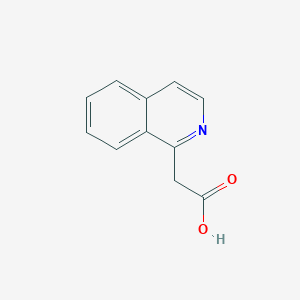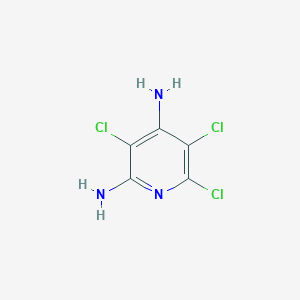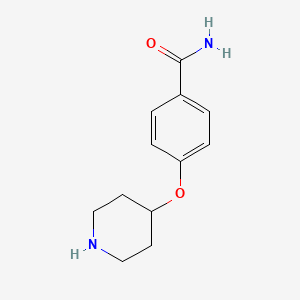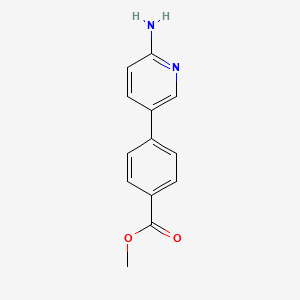
Methyl 4-(6-aminopyridin-3-yl)benzoate
概要
説明
“Methyl 4-(6-aminopyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 222986-49-4. It has a molecular weight of 228.25 and its IUPAC name is methyl 4- (6-amino-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(6-aminopyridin-3-yl)benzoate” is 1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15). This code provides a specific representation of the molecular structure .科学的研究の応用
-
Pharmaceutical Research
- Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is used in pharmaceutical research, particularly in the synthesis of piperazine-containing drugs .
- The compound is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- The results of this research have led to the development of a variety of drugs, including kinase inhibitors and receptor modulators .
-
Biochemical Experiments
- Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in biochemical experiments .
- In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
- The results of this experiment are not specified in the source .
-
Chemical Synthesis
- Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is often used in chemical synthesis, particularly in the preparation of various organic compounds .
- The compound can be used as a basic and hydrophilic group to optimize the properties of the final molecule .
- The synthetic methodologies used to prepare the compounds are reviewed .
-
Material Science
- Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in material science .
- In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
- The results of this experiment are not specified in the source .
-
Chemical Synthesis
- Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is often used in chemical synthesis, particularly in the preparation of various organic compounds .
- The compound can be used as a basic and hydrophilic group to optimize the properties of the final molecule .
- The synthetic methodologies used to prepare the compounds are reviewed .
-
Material Science
- Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in material science .
- In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
- The results of this experiment are not specified in the source .
将来の方向性
特性
IUPAC Name |
methyl 4-(6-aminopyridin-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPOCCDBYFBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627683 | |
| Record name | Methyl 4-(6-aminopyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-aminopyridin-3-yl)benzoate | |
CAS RN |
222986-49-4 | |
| Record name | Methyl 4-(6-aminopyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

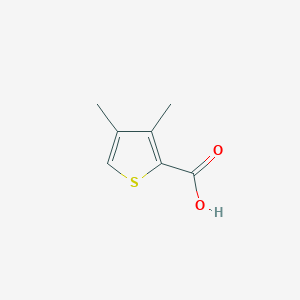
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
